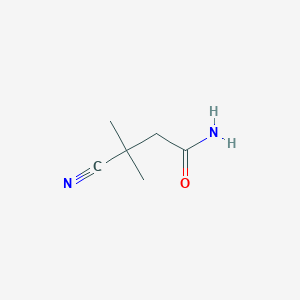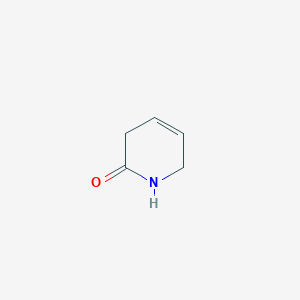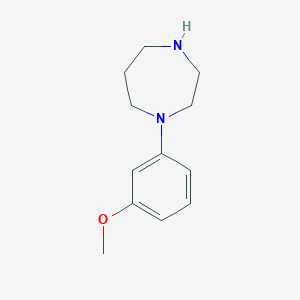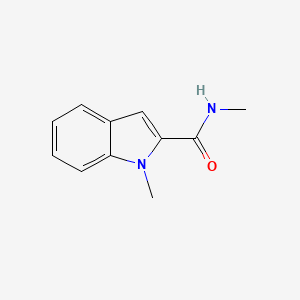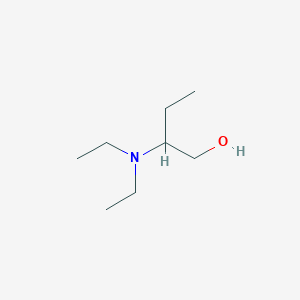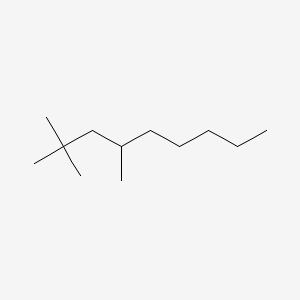
2,2,4-Trimethylnonane
Vue d'ensemble
Description
2,2,4-Trimethylnonane is an organic compound with the molecular formula C12H26 . It is a type of alkane that is derived from petroleum .
Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethylnonane consists of 12 carbon atoms and 26 hydrogen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
2,2,4-Trimethylnonane has a molecular weight of 170.3348 . The NIST Web Thermo Tables provide a range of thermophysical properties for this compound, including its normal boiling temperature, critical temperature and pressure, and density .Applications De Recherche Scientifique
Dielectric Film Deposition
2,2,4-Trimethylnonane, through its derivative trimethylsilane, has been utilized in the deposition of dielectric thin films using standard PECVD (plasma-enhanced chemical vapor deposition) systems. This process is significant for depositing both standard dielectrics like SiO2 and reduced permittivity dielectrics, impacting the development of advanced device multilevel metal interconnection schemes for improved circuit performance (Loboda, 1999).
Renewable Fuel Synthesis
Research has demonstrated the synthesis of 2,4,8-trimethylnonane, a variant of 2,2,4-Trimethylnonane, using methyl isobutyl ketone derived from lignocellulose. This process is part of integrated processes for creating renewable jet fuel range alkanes and surfactants like sodium dodecylsulfate and sodium dodecyl benzene sulfonate (Sheng et al., 2017).
Iso-Octane Oxidation Modeling
A semi-detailed kinetic scheme for the oxidation of iso-octane, also known as 2,2,4-trimethyl-pentane, has been developed. This research aids in understanding the low- and high-temperature primary mechanisms of iso-octane oxidation, critical for a wide range of operating parameters in the energy sector (Ranzi et al., 1997).
Radiation Physics and Medical Imaging
2,2,4-Trimethylpentane has gained attention in radiation physics and medical imaging due to its interaction with charged particles. Knowledge of scattering cross sections from studies like these can enhance the accuracy of radiation detection devices, crucial for medical imaging techniques (Chiari et al., 2014).
Green Chemistry in Corrosion Inhibition
In green chemistry, derivatives of 2,2,4-Trimethylnonane have been studied for their potential as environmentally friendly corrosion inhibitors. Research in this field focuses on the inhibition properties of these compounds in acidic solutions, contributing to the development of more sustainable corrosion prevention methods (Chafiq et al., 2020).
Material Properties Measurement
Studies have measured the density, surface tension, and other physical properties of mixtures involving 2,2,4-Trimethylpentane. Such measurements are crucial for understanding the interactions and behavior of these compounds in various industrial and scientific applications (López-Lázaro et al., 2015).
Catalysis and Fuel Additives
2,2,4-Trimethylpentane has been a subject of research in catalysis, particularly in the context of fuel additives and isomerization processes. Studies in this area aim to optimize the performance and efficiency of fuel components, with implications for the energy industry (Carrera et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,4-trimethylnonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-6-7-8-9-11(2)10-12(3,4)5/h11H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYAICGYFLHBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601678 | |
| Record name | 2,2,4-Trimethylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethylnonane | |
CAS RN |
62184-50-3 | |
| Record name | 2,2,4-Trimethylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[3.4]octan-5-amine](/img/structure/B3054775.png)



